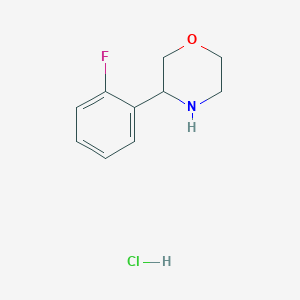

3-(2-Fluorophenyl)morpholine hcl

描述

Contextual Significance of Morpholine (B109124) Scaffolds in Organic and Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. nih.govnih.gov Its significance stems from a combination of advantageous physicochemical, metabolic, and synthetic properties.

Morpholine's presence in a molecule can improve its pharmacokinetic profile, enhancing properties like solubility and bioavailability. nih.govresearchgate.net The nitrogen atom in the morpholine ring has a reduced pKa value compared to other amines, which, along with its flexible chair-like conformation, makes it a valuable component for developing drug candidates, particularly those targeting the central nervous system (CNS). acs.org In CNS-active compounds, the morpholine moiety is utilized to enhance potency through molecular interactions, act as a scaffold to correctly orient other functional groups, and favorably modulate pharmacokinetic and pharmacodynamic properties. acs.org Furthermore, the morpholine ring is a versatile and readily accessible synthetic building block, which facilitates the creation of large libraries of compounds for drug discovery projects. nih.govnih.gov

| Property of Morpholine Scaffold | Significance in Medicinal Chemistry |

| Improved Physicochemical Profile | Enhances solubility and bioavailability of drug candidates. nih.govresearchgate.net |

| Metabolic Stability | The ether linkage and secondary amine are generally stable to metabolic degradation. nih.gov |

| Reduced Basicity (pKa) | Contributes to better absorption and distribution profiles for CNS-targeting drugs. acs.org |

| Synthetic Accessibility | Can be easily incorporated into molecules, facilitating the synthesis of diverse compound libraries. nih.gov |

| Pharmacophore Component | Can be an integral part of the structure required for binding to biological targets like enzymes and receptors. nih.gov |

Importance of Fluorinated Phenyl Moieties in Bioactive Compounds

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in drug design. researchgate.net Replacing a hydrogen atom with a fluorine atom—the second smallest element—can profoundly alter a molecule's biological and physical properties without significantly increasing its size. nih.gov

One of the most critical roles of fluorination is the enhancement of metabolic stability. researchgate.net The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. mdpi.com Placing a fluorine atom on a phenyl ring can block sites that are otherwise susceptible to metabolic oxidation, thereby increasing the drug's half-life and bioavailability. researchgate.netmdpi.com

| Effect of Fluorine Substitution | Impact on Bioactive Compounds |

| Increased Metabolic Stability | Blocks sites of metabolic oxidation, prolonging the compound's duration of action. researchgate.netmdpi.com |

| Enhanced Binding Affinity | Alters electronic properties, potentially leading to stronger interactions with biological targets. researchgate.net |

| Modified Lipophilicity | Can increase cell membrane permeability and uptake. mdpi.com |

| Altered Acidity/Basicity (pKa) | Influences the ionization state of the molecule, affecting absorption and distribution. mdpi.com |

Overview of Academic Research Directions for 3-(2-Fluorophenyl)morpholine Hydrochloride

Academic and industrial research involving 3-(2-Fluorophenyl)morpholine hydrochloride primarily positions it as a valuable chemical intermediate and a molecular building block for the synthesis of more complex, potentially bioactive molecules. bldpharm.com Its structure is ideal for use in discovery chemistry, where researchers systematically modify different parts of a lead compound to understand its structure-activity relationship (SAR).

The research utility of this compound lies in its specific combination of a morpholine ring and a phenyl group fluorinated at the ortho- (2-) position. In drug discovery programs, chemists often synthesize a series of analogs where the position and type of substituent on the phenyl ring are varied. By comparing the biological activity of 3-(2-Fluorophenyl)morpholine, 3-(4-Fluorophenyl)morpholine, and other related halogenated compounds, researchers can determine how the location of the electron-withdrawing fluorine atom affects the molecule's interaction with its biological target. chemimpex.com

While specific therapeutic applications for 3-(2-Fluorophenyl)morpholine hydrochloride itself are not extensively documented in mainstream literature, related structures are explored in neuropharmacology and other areas. chemimpex.com Therefore, the primary research direction for this compound is its application in the synthesis of compound libraries for screening against various enzymes and receptors, serving as a key piece in the intricate process of drug discovery and lead optimization.

| Compound Name | CAS Number | Structural Note |

| 3-(2-Fluorophenyl)morpholine hydrochloride | 2416234-20-1 | Fluorine at the ortho-position. bldpharm.com |

| 3-(4-Fluorophenyl)morpholine hydrochloride | 1185045-95-7 | Isomer with fluorine at the para-position. chemimpex.com |

| 3-(2-Chlorophenyl)morpholine hydrochloride | Not Available | Analog with chlorine at the ortho-position. scbt.com |

| (R)-3-(2-bromophenyl)morpholine hydrochloride | 1391502-94-5 | Chiral analog with bromine at the ortho-position. chemscene.com |

| 3-(2-chloro-5-fluorophenyl)morpholine hydrochloride | 1270504-58-9 | Analog with multiple halogen substitutions. chemicalbook.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

3-(2-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXCSACJWFZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 2 Fluorophenyl Morpholine Hydrochloride and Analogues

Established Synthetic Routes for Substituted Morpholine (B109124) Derivatives

The construction of the morpholine ring can be achieved through various synthetic strategies, often tailored to the desired substitution pattern. These methods range from classical condensation reactions to more modern catalytic approaches.

Classical Condensation and Cyclization Strategies

Traditional methods for synthesizing the morpholine core often involve the condensation of a β-amino alcohol with a suitable two-carbon electrophile, followed by cyclization. For instance, the reaction of an N-substituted ethanolamine (B43304) with an α-haloacetyl halide or a related synthon can lead to the formation of a morpholin-3-one, which can be subsequently reduced to the corresponding morpholine.

Another classical approach involves the reaction of 1,2-amino alcohols with epoxides. For example, the reaction of an appropriately substituted 2-amino alcohol with propylene (B89431) oxide can yield a substituted morpholine derivative. nih.gov The direct alkylation of a pre-formed morpholine ring is also a viable, though less common, strategy for introducing substituents.

A versatile method for the synthesis of morpholine-2,5-diones involves a two-step process starting from amino acids. The amino acid is first reacted with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid, which then undergoes cyclization to yield the desired morpholine-2,5-dione. acs.org These diones can serve as precursors to variously substituted morpholines.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| N-substituted ethanolamine | α-haloacetyl halide, reduction | Substituted morpholine | nih.gov |

| 1,2-amino alcohol | Epoxide (e.g., propylene oxide) | Substituted morpholine | nih.gov |

| Amino acid | α-halogenated acyl halide, base | Morpholine-2,5-dione | acs.org |

| Aniline (B41778), 2-chloroethyl ether | Base, heat | N-phenylmorpholine | google.com |

Stereoselective and Enantioselective Synthesis

The biological activity of chiral morpholine derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Kinetic resolution is a widely employed technique for the separation of enantiomers. This can be achieved through enzymatic methods or by using chiral acylating agents. nih.gov For instance, racemic N-heterocycles, including morpholines, can be resolved using chiral hydroxamic acids, providing access to enantioenriched starting materials. nih.gov

Diastereomeric salt crystallization is another classical and effective method for resolving racemic mixtures. An efficient synthesis of enantiomerically pure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate for the NK1 receptor antagonist Aprepitant, utilizes (+)-di-p-toluoyltartaric acid (DPTTA) as a resolving agent for the key intermediate N-benzylglycinamide. acs.org Similarly, chiral HPLC can be employed to resolve racemic mixtures of morpholine derivatives, as demonstrated in the synthesis of radioligands for imaging the norepinephrine (B1679862) transporter. nih.gov

Asymmetric hydrogenation represents a powerful and atom-economical method for establishing stereocenters. nih.govrsc.orgajchem-b.comrsc.org This technique is particularly useful for the synthesis of chiral N-heterocyclic compounds. nih.govrsc.org The asymmetric hydrogenation of dehydromorpholines, catalyzed by transition metal complexes with chiral ligands (e.g., bisphosphine-rhodium complexes), can afford chiral morpholines with high enantiomeric excess (up to 99% ee). nih.govrsc.orgrsc.org While the asymmetric hydrogenation of 2-substituted dehydromorpholines has been well-developed, the synthesis of 3-substituted chiral morpholines via this method has also been reported. nih.govajchem-b.comrsc.org

A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. acs.orgorganic-chemistry.org This approach utilizes a Ru-catalyst with a chiral ligand, where hydrogen-bonding interactions are crucial for achieving high enantioselectivity. acs.orgorganic-chemistry.org

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Bisphosphine-rhodium complex | Dehydromorpholine | 2-Substituted chiral morpholine | Up to 99% | nih.govrsc.orgrsc.org |

| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Ts-DPEN | Aminoalkyne | 3-Substituted chiral morpholine | >95% | acs.orgorganic-chemistry.org |

Ring Opening Reactions for Substituted Morpholine Congeners

The ring-opening of strained heterocycles, such as aziridines and epoxides, provides a versatile entry to substituted morpholines. A highly regio- and stereoselective strategy involves the SN2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid. nih.gov The subsequent base-mediated intramolecular cyclization of the resulting haloalkoxy amine affords the desired morpholine derivative in high yield and enantioselectivity. nih.gov

Similarly, the ring-opening of epoxides with morpholine-borane has been reported as a method for the functionalization of morpholines. acs.org Furthermore, the diastereoselective synthesis of 2- and 3-substituted morpholine congeners can be achieved starting from the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. acs.org

Incorporation of Halogenated Phenyl Moieties

The introduction of a halogenated phenyl group, such as the 2-fluorophenyl moiety, is a key step in the synthesis of 3-(2-Fluorophenyl)morpholine hydrochloride. This can be achieved at various stages of the synthesis. One common strategy is to start with a commercially available fluorinated building block, such as 2-fluorobenzaldehyde (B47322) or a 2-fluorophenyl-substituted amino acid.

For example, in the synthesis of Aprepitant, a 4-fluorophenyl group is introduced early in the synthetic sequence. researchgate.netacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can also be employed to attach the fluorophenyl group to the morpholine precursor. The synthesis of substituted N-phenyl morpholine compounds can be achieved by the direct reaction of a substituted aniline with an excess of 2-chloroethyl ether under basic conditions. google.com

Novel Synthetic Pathways and Catalyst Systems

The construction of the 3-aryl-morpholine framework has been the subject of extensive research, leading to the development of several innovative synthetic routes that offer advantages in terms of efficiency, stereocontrol, and substrate scope. These modern methods often employ sophisticated catalyst systems to achieve the desired transformations under mild conditions.

One notable approach is a "two-pot" preparation of 3-aryl morpholines that begins with readily available starting materials: 1,2-aminoethanols, arylboronic acids, and aqueous glyoxal (B1671930). researchgate.net This sequence proceeds through a variant of the Petasis borono-Mannich reaction to form 2-hydroxy-3-aryl morpholine intermediates. researchgate.net These intermediates are then deoxygenated by treatment with methanesulfonic anhydride (B1165640) and triethylamine, which forms 3,4-dihydro-2H-1,4-oxazines, followed by reduction with a triacetoxyborohydride (B8407120) salt to yield the final 3-aryl morpholine product. researchgate.net

Palladium-catalyzed carboamination represents another powerful strategy. nih.gov A concise, asymmetric synthesis for cis-3,5-disubstituted morpholines has been developed starting from enantiopure N-Boc amino alcohols. nih.gov These precursors are converted to O-allyl ethanolamines, which then undergo a palladium-catalyzed coupling reaction with an aryl bromide. nih.gov This modular approach allows for significant variation in the morpholine substituents. nih.gov The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the formation of a key palladium(aryl)(amido) intermediate that facilitates the ring-closing reaction. nih.gov

More recently, photocatalysis has emerged as a transformative tool in organic synthesis, and its application to morpholine construction is a significant advancement. figshare.comacs.org A photocatalytic, diastereoselective annulation strategy enables the synthesis of substituted 2-aryl morpholines directly from common starting materials. figshare.comacs.org This method utilizes a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. figshare.comacs.org Mechanistic studies indicate the reaction proceeds via a radical cation intermediate. figshare.comacs.org

The Stannylamine Protocol (SnAP) offers an alternative to traditional metal-catalyzed cross-coupling for functionalizing saturated N-heterocycles. orgsyn.orgorgsyn.org This method uses stannylamine reagents to transform aldehydes into substituted morpholines, demonstrating high functional group tolerance and broad substrate scope under mild conditions. researchgate.net

Additionally, Lewis acid-catalyzed strategies have been employed for morpholine synthesis. nih.gov One such method involves the halo-etherification of alkenes to form a halonium intermediate, which can then be divergently transformed into the desired morpholine products with high regioselectivity. nih.gov

| Synthetic Method | Key Reagents & Catalysts | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Petasis Borono-Mannich Variant / Deoxygenation | Methanesulfonic anhydride, triethylamine, sodium triacetoxyborohydride | 1,2-aminoethanols, arylboronic acids, glyoxal | Three-step, "two-pot" synthesis with excellent functional group tolerance. | researchgate.net |

| Palladium-Catalyzed Carboamination | Pd(0) catalyst, aryl or alkenyl halides | Enantiopure N-Boc amino alcohols, O-allyl ethanolamines | Concise, asymmetric synthesis providing access to single stereoisomers. | nih.gov |

| Photocatalytic Diastereoselective Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | Readily available alkenes/amines | Highly modular and stereoselective; provides access to complex substitution patterns. | figshare.comacs.org |

| Stannylamine Protocol (SnAP) Reagents | SnAP reagents, Copper(II) triflate (Cu(OTf)₂) | Aldehydes, amino alcohols | Alternative to cross-coupling; mild conditions and high functional group tolerance. | researchgate.netorgsyn.orgorgsyn.org |

| Lewis Acid-Catalyzed Halo-etherification | Lewis acid, N-halosuccinimide | Alkenes, N-(2-hydroxyethyl)sulfonamides | Proceeds via a halonium intermediate; offers high regioselectivity. | nih.gov |

Derivatization and Functionalization Strategies of the Morpholine Ring and Phenyl Moiety

Once the core 3-(2-Fluorophenyl)morpholine structure is assembled, further derivatization can be performed to modulate its properties. Functionalization can be targeted at either the morpholine ring or the 2-fluorophenyl moiety, offering a rich field for chemical exploration.

The morpholine ring provides several sites for modification, most notably the nitrogen atom and the carbon atoms adjacent to it (α-positions). sci-hub.se

The secondary amine of the morpholine ring is a versatile handle for N-functionalization. nih.gov Standard reactions can be employed to introduce a variety of substituents. For example, N-benzylation can be achieved using benzyl (B1604629) iodide, and acetylation can be performed to introduce an acetyl group. nih.gov Reductive amination with formaldehyde (B43269) is a common method to install an N-methyl group. nih.gov

Modern synthetic methods have enabled the direct functionalization of C-H bonds, which was previously a significant challenge. sci-hub.seresearchgate.net Photoredox catalysis, often using iridium-based catalysts like Ir(ppy)₃, facilitates the α-amino C-H arylation of the morpholine ring. sci-hub.seresearchgate.net This reaction allows for the direct coupling of aryl groups to the carbon atom adjacent to the nitrogen, providing a powerful tool for creating complex derivatives from a simple precursor. sci-hub.se It is also possible to install a second substituent in the α′-position, further expanding the accessible chemical space. researchgate.net

| Modification Type | Reaction | Reagents/Catalysts | Site of Functionalization | Reference |

|---|---|---|---|---|

| N-Alkylation | N-Benzylation | Benzyl iodide | Morpholine Nitrogen | nih.gov |

| N-Alkylation | Reductive Amination | Formaldehyde | Morpholine Nitrogen | nih.gov |

| N-Acylation | Acetylation | Acetic anhydride or acetyl chloride | Morpholine Nitrogen | nih.gov |

| C-H Functionalization | Photoredox α-Arylation | Ir(ppy)₃ or other photoredox catalysts, aryl halide | α-Carbon to Nitrogen | sci-hub.seresearchgate.net |

The chemical reactivity of 3-(2-Fluorophenyl)morpholine is dictated by the constituent functional groups: the secondary amine, the ether linkage within the morpholine ring, and the fluorinated phenyl ring.

Reduction: Reduction reactions are integral to several synthetic pathways. As mentioned, the deoxygenation of 2-hydroxy-3-aryl morpholines to 3-aryl morpholines involves a reduction step using a triacetoxyborohydride salt. researchgate.net Furthermore, derivatives can be reduced; for instance, an N-benzylated morpholine can be reduced with powerful reducing agents like lithium aluminum hydride. nih.gov

Oxidation: The morpholine ring is susceptible to oxidation. sci-hub.se In metabolic studies of related compounds, morpholine ring oxidation has been identified as a key pathway. sci-hub.se The nitrogen atom can also be oxidized. For example, N-methyl-N-morpholine oxide (NMO) is a well-known oxidant used in various chemical transformations. google.com

Substitution: The electron-rich nitrogen atom makes the morpholine ring capable of participating in nucleophilic substitution reactions. smolecule.com The 2-fluorophenyl group also plays a crucial role in the molecule's reactivity. The fluorine atom is strongly electron-withdrawing, which influences the electronic properties of the aromatic ring. smolecule.comresearchgate.net This can affect the reactivity of the phenyl ring towards, for example, nucleophilic aromatic substitution, where another substituent might replace the fluorine atom or another group on the ring under specific conditions. researchgate.net

| Transformation | Description | Example Reagents | Relevant Moiety | Reference |

|---|---|---|---|---|

| Reduction | Reduction of an intermediate hydroxyl group is a key step in synthesis. N-benzyl groups can also be reduced. | Sodium triacetoxyborohydride, Lithium aluminum hydride | Morpholine Ring | researchgate.netnih.gov |

| Oxidation | The morpholine ring can be oxidized, which is a known metabolic pathway for some morpholine-containing compounds. | Metabolic enzymes, various chemical oxidants | Morpholine Ring | sci-hub.se |

| Nucleophilic Substitution | The electron-rich nitrogen can act as a nucleophile. | Alkyl halides, acyl chlorides | Morpholine Nitrogen | smolecule.com |

| Nucleophilic Aromatic Substitution | The electron-withdrawing fluorine atom can activate the phenyl ring for substitution. | Strong nucleophiles | 2-Fluorophenyl Moiety | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 3 2 Fluorophenyl Morpholine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-(2-Fluorophenyl)morpholine hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the 2-fluorophenyl group and the morpholine (B109124) ring. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), with their multiplicity and chemical shifts influenced by the electron-withdrawing fluorine substituent and its coupling effects (¹⁹F-¹H coupling). The protons on the morpholine ring are expected in the aliphatic region (δ 3.0-4.5 ppm). The protonation of the nitrogen atom by HCl leads to a downfield shift of the adjacent protons and the appearance of a broad N-H proton signal.

The ¹³C NMR spectrum provides information on each unique carbon atom. The aromatic carbons of the 2-fluorophenyl ring would resonate between δ 115-165 ppm. The carbon atom directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. The carbons of the morpholine ring would appear in the upfield region (δ 45-75 ppm).

2D-NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for definitive assignments. COSY experiments establish connectivity between neighboring protons, allowing for the mapping of the spin systems within the morpholine and phenyl rings. HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignment of each C-H bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Fluorophenyl)morpholine Hydrochloride

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HSQC) |

| Phenyl C-H (4 protons) | 7.0 - 7.5 (multiplets) | 115 - 135 | COSY correlations between adjacent aromatic protons. |

| Phenyl C-F | - | 158 - 163 (doublet, large ¹JCF) | - |

| Phenyl C-C(morpholine) | - | 125 - 130 | - |

| Morpholine C3-H | ~4.5 - 5.0 (multiplet) | ~70 - 75 | HSQC to C3; COSY to C2 protons. |

| Morpholine C2-H, C5-H | ~3.5 - 4.2 (multiplets) | ~65 - 70 | HSQC to C2/C5; COSY correlations within the morpholine ring. |

| Morpholine C6-H | ~3.0 - 3.5 (multiplets) | ~45 - 50 | HSQC to C6; COSY correlations within the morpholine ring. |

| Morpholine N-H | Broad singlet, variable | - | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For 3-(2-Fluorophenyl)morpholine hydrochloride, the free base (C₁₀H₁₂FNO) has a monoisotopic mass of 181.0903 Da. In HRMS, using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as its protonated molecule, [M+H]⁺, with a calculated exact mass of 182.0981.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion ([M+H]⁺) to produce characteristic product ions. The fragmentation pattern provides valuable structural information. For phenylmorpholine derivatives, fragmentation often involves cleavage of the morpholine ring or the bond connecting the phenyl and morpholine moieties. nih.gov A plausible fragmentation pathway for the [M+H]⁺ ion of 3-(2-Fluorophenyl)morpholine could involve the loss of an ethylene (B1197577) oxide molecule (44 Da) from the morpholine ring, leading to the formation of an aziridinium (B1262131) species. nih.gov Another common fragmentation is the cleavage that generates the fluorophenyl cation or related fragments.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and its packing in the crystal lattice.

While a specific crystal structure for 3-(2-Fluorophenyl)morpholine hydrochloride is not publicly available, the technique would provide invaluable data. It would confirm the chair conformation of the morpholine ring, which is the most stable arrangement for such six-membered heterocycles. Furthermore, it would establish the relative orientation of the 2-fluorophenyl substituent (axial or equatorial) on the morpholine ring. If the compound is synthesized as a single enantiomer, X-ray crystallography using anomalous dispersion can determine its absolute stereochemistry, which is critical in pharmaceutical development.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

The IR spectrum of 3-(2-Fluorophenyl)morpholine hydrochloride would display several characteristic absorption bands. The protonated secondary amine (morpholinium ion) would show a broad N-H stretching band in the region of 2400-3000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring appear just below 3000 cm⁻¹. libretexts.org Other key absorptions include the C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), the strong C-O-C stretching of the ether linkage in the morpholine ring (~1100 cm⁻¹), and the C-F stretching of the fluorophenyl group (~1200-1250 cm⁻¹). instanano.com

Table 2: Predicted Characteristic IR Absorption Bands for 3-(2-Fluorophenyl)morpholine Hydrochloride

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (broad) | Secondary Ammonium Salt | 2400 - 3000 | Medium |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-F Stretch | Aryl Fluoride | 1200 - 1250 | Strong |

| C-O-C Stretch (asymmetric) | Ether (Morpholine) | 1070 - 1150 | Strong |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, LC-MS)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor reactions. researchgate.net A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel). As the solvent moves up the plate, the components separate based on their polarity. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progress. For amine-containing compounds like 3-(2-Fluorophenyl)morpholine, a typical mobile phase might consist of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), often with a small amount of base (e.g., triethylamine) to prevent peak tailing. ucdavis.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the high separation capability of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. nih.gov An HPLC system separates the target compound from any impurities or byproducts. The eluent then flows into the mass spectrometer, which provides the molecular weight of each separated component. This allows for the confident identification of the main product and the characterization of impurities, making LC-MS the gold standard for purity analysis in the pharmaceutical industry. nih.govnifc.gov.vn

Structure Activity Relationship Sar Studies of 3 2 Fluorophenyl Morpholine Hydrochloride Analogues

Impact of Fluorine Substitution Position on Biological Activity

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic profiles. nih.govnih.gov The position of the fluorine atom on the phenyl ring of phenylmorpholine analogues can significantly influence their biological activity.

Research into substituted phenylmorpholine analogues has shown that the location of the halogen substituent on the aryl ring is a key determinant of potency and mechanism of action. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the position of the fluoro group was critical for activity at nicotinic acetylcholine (B1216132) receptors (nAChR) and monoamine transporters. A comparison of analogues showed a rank order potency at the α3β4*-nAChR, with chloro- and bromo-substituents often demonstrating higher potency than a fluoro-substituent at the same position. nih.gov

Specifically, studies on KCNQ2 potassium channel openers found that strategic fluorine substitution could block CYP3A4 metabolism-dependent inhibition, a significant hurdle in drug development. The discovery of a difluoro analogue, where fluorine was introduced on both the phenyl ring attached to the morpholine (B109124) and another phenyl ring in the molecule, resulted in an orally bioavailable compound free from this metabolic issue. nih.gov This highlights that fluorine's effects are not just limited to direct receptor interaction but also play a crucial role in the molecule's metabolic fate.

Table 1: Effect of Phenyl Ring Halogen Substitution on Biological Activity

| Compound Analogue | Substitution | Target | Activity | Reference |

|---|---|---|---|---|

| (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | 3'-Chloro | α3β4*-nAChR | Higher antagonist potency | nih.gov |

| (S,S)-2-(3'-Fluorophenyl)-3,5,5-trimethylmorpholine | 3'-Fluoro | α3β4*-nAChR | Lower antagonist potency than chloro analogue | nih.gov |

| (S,S)-2-(3'-Bromophenyl)-3,5,5-trimethylmorpholine | 3'-Bromo | α3β4*-nAChR | Higher antagonist potency than chloro analogue | nih.gov |

| (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide | 4-Fluoro (on morpholinyl-phenyl) & 4-Fluoro (on acrylamide-phenyl) | KCNQ2 Opener | Avoids CYP3A4 metabolism-dependent inhibition | nih.gov |

Role of the Morpholine Ring Conformation and Substitution Patterns

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. sci-hub.sesci-hub.se Its conformation and substitution patterns are critical determinants of biological activity.

The morpholine ring typically adopts a chair conformation. researchgate.netnih.gov This conformation positions the substituents in either axial or equatorial orientations, which can profoundly impact the molecule's ability to bind to its target. Spectroscopic and theoretical studies have confirmed that the chair conformation is the most stable form for morpholine itself. nih.gov The introduction of substituents can influence the conformational preference, which in turn affects reactivity and biological function. nih.govnih.gov For example, in some substituted morpholines, both hydroxyl and carboxylate functionalities were found to occupy axial positions to avoid steric strain. nih.gov

Substitutions on the morpholine ring have been extensively explored to optimize activity.

C-2 and C-3 Positions: SAR studies have shown that substitutions at the C-2 and C-3 positions of the morpholine ring are critical. For instance, the introduction of an alkyl group at the C-3 position has been found to increase the anticancer activity of some morpholine derivatives. e3s-conferences.orgresearchgate.net The stereochemistry at these positions is also vital; for example, in a series of BET family inhibitors, the S-enantiomer of the phenylmorpholine substitution was found to be approximately four times more potent in binding affinity than the R-enantiomer. nih.gov

N-4 Position: The nitrogen atom of the morpholine ring is a common site for modification. The basicity of this nitrogen (pKa ≈ 8.7) allows it to be protonated at physiological pH, potentially forming ionic interactions with biological targets. nih.govresearchgate.net Attaching different groups to the N-4 position can modulate the compound's pharmacokinetic properties or introduce new interactions with the target protein. nih.gov For example, N-alkylation of certain phenylmorpholine analogues led to compounds with high potency as dopamine (B1211576) and norepinephrine (B1679862) uptake inhibitors. nih.gov

The ability of the morpholine oxygen atom to act as a hydrogen bond acceptor is another key feature that contributes to the binding of these compounds to their targets. sci-hub.seresearchgate.net

Influence of Phenyl Ring Modifications and Substituents

Beyond fluorine, the introduction of other substituents onto the phenyl ring of 3-phenylmorpholine (B1352888) analogues provides a powerful tool for modulating pharmacological activity. The type, size, and electronic properties of these substituents can influence binding affinity, selectivity, and metabolic stability.

Studies have revealed that even minor changes to the phenyl ring can lead to significant shifts in activity. For example, in a series of compounds designed as Mycobacterium tuberculosis inhibitors, replacing a morpholine group on a benzamide (B126) core with a small lipophilic methyl group resulted in a compound that was more active, though it also showed increased cytotoxicity. acs.org This highlights the delicate balance required when modifying substituents.

In the context of monoamine reuptake inhibitors, phenyl ring substitution has been shown to be a critical factor. google.com A comparative study of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues demonstrated how different substituents affect potency. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Dopamine (DA) Uptake Inhibition

| Compound Analogue | Phenyl Ring Substituent | DA Uptake Inhibition IC₅₀ (nM) | Reference |

|---|---|---|---|

| (S,S)-2-Phenyl-3,5,5-trimethylmorpholine | None (Hydrogen) | 260 | nih.gov |

| (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | 3'-Chloro | 13 | nih.gov |

| (S,S)-2-(3'-Fluorophenyl)-3,5,5-trimethylmorpholine | 3'-Fluoro | 22 | nih.gov |

| (S,S)-2-(3'-Bromophenyl)-3,5,5-trimethylmorpholine | 3'-Bromo | 16 | nih.gov |

This data indicates that the introduction of a halogen at the 3'-position of the phenyl ring significantly enhances the potency of dopamine uptake inhibition compared to the unsubstituted analogue.

Exploration of Bridged Morpholine Systems and Their SAR Implications

A sophisticated strategy in medicinal chemistry involves the creation of bridged morpholine systems. This structural modification, where a carbon or ethylene (B1197577) bridge connects different positions of the morpholine ring (e.g., a 3,5-ethylene bridge), introduces conformational rigidity and alters the molecule's three-dimensional shape. sci-hub.see3s-conferences.org

The introduction of a bridged morpholine moiety has several potential advantages:

Enhanced Potency and Selectivity: The rigid conformation of a bridged system can lock the molecule into a bioactive conformation, leading to a more favorable interaction with the target protein. Molecular modeling has suggested that bridged morpholine moieties can penetrate deeper into the active site of enzymes like mTOR, contributing to both potency and selectivity. sci-hub.senih.gov In one study, a compound containing a 3,5-ethylene bridged morpholine showed potent mTOR inhibitory activity with an IC₅₀ value of 1.0 nM. sci-hub.se

Improved Physicochemical Properties: Counter-intuitively, bridging morpholine rings with a one-carbon tether (e.g., forming a 2-oxa-5-azabicyclo[2.2.1]heptane system) can lead to a reduction in lipophilicity. researchgate.net This is a highly desirable feature in drug design, as lower lipophilicity can lead to improved solubility, better pharmacokinetic profiles, and reduced off-target toxicity. The decrease in lipophilicity is partly attributed to an enhancement of the polar surface area resulting from the conformational changes. nih.gov

Metabolic Stability: The rigid structure of bridged systems can make them less susceptible to metabolic degradation, potentially increasing the drug's half-life.

The SAR implications of bridged systems are significant. By restricting the conformational freedom of the morpholine ring, medicinal chemists can gain a clearer understanding of the optimal geometry required for biological activity. This approach has been successfully used to develop potent and selective inhibitors for various targets, including kinases involved in cancer and CNS disorders. sci-hub.senih.gov

Computational SAR Modeling and Predictive Algorithms

In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of new drug candidates. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are routinely applied to study analogues of 3-(2-Fluorophenyl)morpholine.

Molecular Docking: This technique predicts the preferred binding mode of a ligand within the active site of a target protein. acs.org For morpholine derivatives, docking studies have been used to rationalize observed biological activities. For example, docking simulations revealed that the morpholine oxygen can form critical hydrogen bonds with amino acid residues (such as Val851) in the active site of kinase enzymes. researchgate.net These studies help explain why certain substitutions enhance potency, as they may lead to more favorable interactions or better steric fit within the binding pocket. sci-hub.se

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. acs.org This can reveal important information about the stability of binding interactions and the conformational changes that may occur upon ligand binding, which cannot be captured by static docking poses.

Conformational Analysis: Computational modeling is also used to analyze the conformational preferences of the morpholine ring and its substituents. frontiersin.org By calculating the energies of different conformations (e.g., chair vs. boat, axial vs. equatorial substituents), researchers can predict the most likely three-dimensional structure of the molecule in solution, which is crucial for understanding its interaction with a biological target. frontiersin.org

These computational approaches allow for the virtual screening of large libraries of potential analogues, prioritizing the synthesis of compounds with the highest predicted activity. They are powerful tools for building predictive SAR models, guiding the optimization of lead compounds by identifying key structural features required for potent and selective biological activity.

Preclinical Biological Activity and Mechanistic Investigations of 3 2 Fluorophenyl Morpholine Hydrochloride Derivatives

Antimicrobial Activity in In Vitro Models

The antimicrobial potential of morpholine (B109124) derivatives has been a subject of scientific inquiry. tandfonline.comtandfonline.com Studies have shown that various derivatives of morpholine exhibit a range of antibacterial and antifungal activities. tandfonline.comtandfonline.com For instance, a series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines were synthesized and evaluated for their in vitro antimicrobial properties. tandfonline.com The results indicated that these compounds displayed varied levels of antibacterial activity against strains such as S. aureus, B. subtilis, V. cholerae, E. coli, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 200 μg/mL. tandfonline.com

Similarly, antifungal activity was observed against A. flavus, Rhizopus, and Mucor. tandfonline.com The presence of the morpholine nucleus is considered a significant pharmacophore in many therapeutically important drugs, contributing to their biological activity. researchgate.net For example, Tridemorph, a morpholine derivative, is utilized as an antifungal agent. tandfonline.comtandfonline.com

The antimicrobial efficacy of these compounds is often attributed to the presence of the morpholine ring in conjunction with other chemical moieties. semanticscholar.org For example, in a study of new 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives, the antimicrobial activity of morpholine 2-(5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-yl)thio)acetate was noted. researchgate.net Another study on 2-aryl-thiazolidin-4-one derivatives found that compounds with a morpholine substituent displayed antimycotic activity against Trichophyton mentagrophytes with a MIC of 50 μg/mL. nih.gov

Table 1: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound/Derivative | Test Organism | Activity/MIC Value | Reference |

|---|---|---|---|

| 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines | S. aureus, B. subtilis, V. cholerae, E. coli, P. aeruginosa | 6.25–200 μg/mL | tandfonline.com |

| 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines | A. flavus, Rhizopus, Mucor | Varied antifungal activity | tandfonline.com |

| Morpholine 2-(5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-yl)thio)acetate | Not specified | Antimicrobial activity noted | researchgate.net |

| 2-aryl-thiazolidin-4-one with morpholine substituent | Trichophyton mentagrophytes | 50 μg/mL | nih.gov |

Investigation of Central Nervous System (CNS) Related Activities

The morpholine scaffold is a key feature in many compounds developed for CNS-related conditions due to its favorable physicochemical properties that can enhance permeability across the blood-brain barrier. nih.govsemanticscholar.org

Modulation of Neurotransmitter Systems

Research has indicated that morpholine derivatives can interact with various neurotransmitter systems. Specifically, compounds containing the 3-(2-Fluorophenyl)morpholine moiety have been investigated for their effects on dopamine (B1211576) and serotonin (B10506) pathways. The structural characteristics of these compounds enable them to bind to specific receptors, thereby modulating their activity. The development of drugs for CNS disorders often involves fine chemical modifications to achieve a balance between size and lipophilicity, and the morpholine ring is considered a valuable heterocycle in this regard. nih.govsemanticscholar.org Its weak basic nitrogen and an oxygen atom at the opposite position provide a unique pKa value and conformational flexibility, allowing for various interactions and improved solubility and brain permeability. nih.govsemanticscholar.org

Effects on Monoamine Uptake Pathways

Some fluorinated phenmetrazine analogs, which share a structural resemblance, act as norepinephrine-dopamine releasing agents. wikipedia.org For instance, 3-fluorophenmetrazine (B1651833) (3-FPM) demonstrates efficacy as a releaser of norepinephrine (B1679862) and dopamine with EC50 values of 30 nM and 43 nM, respectively, while having a negligible effect on serotonin release. wikipedia.org It also inhibits dopamine and norepinephrine transporters in HEK293 cells with potencies comparable to cocaine (IC50 values <2.5 μM). wikipedia.org At sufficient concentrations, 3-FPM can reverse the action of monoamine transporters, leading to the release of these neurotransmitters. wikipedia.org

Interactions with Nicotinic Acetylcholine (B1216132) Receptors

The interaction of morpholine-containing compounds with nicotinic acetylcholine receptors (nAChRs) has also been a subject of study. While direct studies on 3-(2-Fluorophenyl)morpholine hydrochloride are not extensively detailed in the provided results, research on related structures provides insights. For example, morphine has been shown to act as a partial agonist at α4β2 nAChRs and as a weak antagonist at α3() nAChRs. nih.gov This suggests that compounds with a morpholine-like core structure can interact with nAChRs, although the specific nature of this interaction for 3-(2-Fluorophenyl)morpholine hydrochloride requires further investigation. The design of "twin drugs" has been explored to create ligands with high affinity and subtype selectivity for α4β2 nAChRs. nih.gov

Anticancer and Cytotoxic Activity in Cell Line Models

The anticancer potential of morpholine derivatives has been demonstrated in various preclinical studies. nih.gov

Selective Cytotoxic Effects on Specific Cancer Cell Lines

Derivatives of 3-(2-Fluorophenyl)morpholine have shown selective cytotoxic effects against certain cancer cell lines. mdpi.com For example, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.govnih.gov Specifically, compounds AK-3 and AK-10 were identified as particularly active, with IC50 values in the low to submicromolar range against these cell lines, while showing no toxicity to normal HEK293 cells at a concentration of 25 μM. nih.govnih.gov Mechanistic studies suggested that these compounds induce apoptosis and inhibit cell proliferation in the G1 phase of the cell cycle. nih.govnih.gov

In another study, morpholine-substituted tetrahydroquinoline derivatives exhibited potent and selective cytotoxicity against A549, MCF-7, and MDA-MB-231 (triple-negative breast cancer) cell lines, with minimal impact on normal Vero cells. mdpi.com Compound 10e was particularly effective against A549 cells with an IC50 of 0.033 µM, and compound 10h was most effective against MCF-7 cells with an IC50 of 0.087 µM. mdpi.com The inclusion of trifluoromethyl and morpholine moieties was found to significantly enhance selectivity and potency. mdpi.com

Table 2: Cytotoxic Activity of Selected Morpholine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| AK-3 (morpholine substituted quinazoline) | A549 | 10.38 ± 0.27 | nih.govnih.gov |

| AK-3 (morpholine substituted quinazoline) | MCF-7 | 6.44 ± 0.29 | nih.govnih.gov |

| AK-3 (morpholine substituted quinazoline) | SHSY-5Y | 9.54 ± 0.15 | nih.govnih.gov |

| AK-10 (morpholine substituted quinazoline) | A549 | 8.55 ± 0.67 | nih.govnih.gov |

| AK-10 (morpholine substituted quinazoline) | MCF-7 | 3.15 ± 0.23 | nih.govnih.gov |

| AK-10 (morpholine substituted quinazoline) | SHSY-5Y | 3.36 ± 0.29 | nih.govnih.gov |

| 10e (morpholine-substituted tetrahydroquinoline) | A549 | 0.033 ± 0.003 | mdpi.com |

| 10h (morpholine-substituted tetrahydroquinoline) | MCF-7 | 0.087 ± 0.007 | mdpi.com |

| 10d (morpholine-substituted tetrahydroquinoline) | A549 | 0.062 ± 0.01 | mdpi.com |

| 10d (morpholine-substituted tetrahydroquinoline) | MCF-7 | 0.58 ± 0.11 | mdpi.com |

| 10d (morpholine-substituted tetrahydroquinoline) | MDA-MB-231 | 1.003 ± 0.008 | mdpi.com |

Targeting Kinases (e.g., mTOR Inhibition)

The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a crucial regulator of cell growth, proliferation, and survival. sci-hub.senih.gov Its dysregulation is implicated in various diseases, including cancer, making it a significant therapeutic target. sci-hub.secelcuity.com Morpholine derivatives have emerged as potent inhibitors of mTOR and the broader phosphatidylinositol 3-kinase (PI3K) family. sci-hub.seacs.org

The morpholine moiety itself has been shown to be a key pharmacophore, often interacting with critical residues in the kinase domain. sci-hub.seacs.org For instance, the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region residue Val882 of mTOR, a key interaction for many PI3K inhibitors. sci-hub.seacs.orghud.ac.uk This interaction contributes to the inhibitory potency of the compound.

Several studies have highlighted the importance of the morpholine scaffold in mTOR inhibition. For example, bis(morpholino-1,3,5-triazine) derivatives have been developed as potent and highly efficacious dual PI3K/mTOR inhibitors. celcuity.com In one study, compound 26 (PKI-587) demonstrated excellent in vitro and in vivo activity, inhibiting mTOR with an IC50 of 1.4 nM and showing antitumor efficacy in xenograft models. celcuity.com Molecular docking studies of a related compound, compound 8, revealed that the morpholine oxygen forms a critical hydrogen bond with Val851 in the hinge region of the homology model. celcuity.com

Furthermore, research on imidazole-pyridine substituted morpholine derivatives has shown that substitution at the 3rd position of the morpholine ring can enhance anticancer activity. sci-hub.se These substituted morpholines exhibited good binding affinity with mTOR. sci-hub.se Similarly, bridged morpholines have been designed to fit optimally into the mTOR active site, with one such compound containing a 3,5-ethylene bridged morpholine showing potent activity with an IC50 of 1.0±0.1 nM. sci-hub.se

The development of dimorpholinoquinazoline-based compounds has also yielded potent inhibitors of the PI3K/Akt/mTOR pathway. One such compound, 7c, was found to inhibit the phosphorylation of PI3K/Akt/mTOR proteins at concentrations of 250–500 nM, to a greater extent than the known pan-PI3K inhibitor wortmannin. nih.gov

These findings underscore the significance of the morpholine ring in the design of potent and selective mTOR inhibitors. The ability of the morpholine moiety to engage in key interactions within the mTOR active site, combined with the versatility of the scaffold for further chemical modification, makes it a valuable component in the development of novel anticancer agents. sci-hub.seacs.org

Mechanism of Action Involving DNA Binding

While the primary focus for many morpholine-containing anticancer drugs is the inhibition of signaling kinases like mTOR, some derivatives may exert their effects through other mechanisms, including interactions with DNA. sci-hub.se Research into a phase Ia/Ib trial of the DNA-PK inhibitor M3814 in combination with radiotherapy for advanced solid tumors suggests a role for morpholine derivatives in targeting DNA repair pathways. sci-hub.se

Anti-inflammatory Properties in Preclinical Models

Morpholine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models, including animal models of inflammation and in vitro enzyme inhibition assays. sci-hub.seresearchgate.net These compounds have been shown to be effective in reducing inflammation in models such as carrageenan-induced rat paw edema, formalin-induced paw edema, and xylene-induced ear edema. sci-hub.seresearchgate.net

One study investigated benzophenone (B1666685) substituted morpholine derivatives and found that they exhibited potent anti-inflammatory activity in the carrageenan-induced rat paw edema test. sci-hub.se Two compounds, in particular, showed percentage inhibitions of 64.1% and 77.1%, which were more potent than the standard drugs aspirin (B1665792) (59.6% inhibition) and phenylbutazone (B1037) (57.2% inhibition). sci-hub.se Structure-activity relationship (SAR) studies of other morpholine derivatives have indicated that the morpholine ring is essential for their anti-inflammatory effects. sci-hub.se

The anti-inflammatory action of some morpholine derivatives may be linked to the inhibition of cyclooxygenase (COX) activity. sci-hub.se Additionally, certain morpholine derivatives have been designed as multifunctional agents with both antihyperlipidemic and anti-inflammatory properties. nih.gov The anti-inflammatory activity of these compounds was assessed to understand their potential interference in the inflammatory mechanisms associated with the onset and development of atherosclerosis. nih.gov

New derivatives of diphenhydramine (B27) containing a morpholine moiety have also been synthesized and evaluated for their acute and chronic anti-inflammatory activities. researchgate.net These compounds were effective in decreasing acute inflammation, and it is suggested that their anti-phlogistic effects could be related to a reduction in vascular permeability or their antagonistic effects on H1 histamine (B1213489) receptors. researchgate.net

Inhibitory Effects on Transporter Proteins (e.g., Equilibrative Nucleoside Transporters)

Equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides across cell membranes and are involved in various physiological processes. researchgate.netfrontiersin.org Certain morpholine derivatives have been investigated for their ability to inhibit these transporter proteins.

In a study on C8-alkylamine-substituted purines, the introduction of a morpholine substituent resulted in poor inhibitory activity against nucleoside transport proteins. nih.gov However, other research has focused on developing potent and selective inhibitors of ENTs. For instance, a novel inhibitor of ENTs, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), was found to be more selective for ENT2 over ENT1. frontiersin.org Structure-activity relationship studies of FPMINT analogues revealed that the presence of a halogen substitute on the fluorophenyl moiety next to the piperazine (B1678402) ring was essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.org

Furthermore, the adenosine (B11128) kinase inhibitor ABT-702, which contains a morpholine moiety, has been shown to inhibit spinal nociceptive transmission by promoting the release of adenosine via ENTs. nih.gov The effects of ABT-702 were reversed by ENT inhibitors, indicating that its mechanism of action is dependent on these transporters. nih.gov This highlights the complex interplay between morpholine derivatives and nucleoside transporters.

Other Reported Preclinical Activities of Morpholine Derivatives

The versatile morpholine scaffold has been incorporated into a wide array of compounds exhibiting diverse preclinical activities beyond kinase inhibition and anti-inflammatory effects. sci-hub.seresearchgate.net

Anticonvulsant Activity: Novel hybrid compounds featuring both imidazolidine-2,4-dione and morpholine rings have been designed as broad-spectrum anticonvulsants. nih.gov In animal seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, these compounds have demonstrated significant anticonvulsant activity. nih.gov One promising compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, showed broader anticonvulsant activity than the established drugs phenytoin (B1677684) and levetiracetam. nih.gov Another derivative, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, displayed comparable anticonvulsant efficacy to phenytoin. nih.gov Synthetic morpholine itself has shown selective antiseizure activity against PTZ-induced seizures, suggesting a potential for treating absence seizures. internationalscholarsjournals.com

Antihyperlipidemic Activity: Morpholine derivatives have been developed as potent antihyperlipidemic agents, primarily through the inhibition of squalene (B77637) synthase (SQS), a key enzyme in cholesterol biosynthesis. nih.govnih.gov Researchers have designed bifunctional analogues that combine SQS inhibition with antioxidant activity. nih.gov Extensive structural modifications of the morpholine ring have led to compounds with IC50 values for SQS inhibition in the low nanomolar range. nih.gov In vivo studies in animal models of hyperlipidemia confirmed that these compounds significantly reduced total cholesterol, triglycerides, and LDL levels. nih.gov

Antioxidant Activity: Many morpholine derivatives possess significant antioxidant properties, often evaluated by their ability to inhibit lipid peroxidation. nih.govnih.gov The antioxidant activity is a key feature of the multifunctional agents designed to combat atherosclerosis, as oxidative stress is a major contributor to the disease. nih.gov Structure-activity relationship studies have shown that modifications to the morpholine ring and its substituents can significantly impact the antioxidant potency of these compounds. nih.gov

Antiviral Activity: The antiviral potential of morpholine derivatives has been explored against various viruses. mdpi.com For instance, certain N-substituted piperidines with morpholine-related structures have been tested against the influenza A/H1N1 virus. mdpi.com Some of these compounds exhibited antiviral efficacy comparable to or better than commercially available drugs like oseltamivir (B103847) (Tamiflu) and rimantadine (B1662185) in in vitro studies. mdpi.com

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. nih.gov Compounds containing both Schiff bases and morpholine rings have been synthesized and evaluated for their antileishmanial effects against Leishmania infantum promastigotes. nih.gov Some of these compounds were found to be effective, with MIC values of 78 μg/mL and 156 μg/mL. nih.gov The antiparasitic activity of morpholine-bearing compounds has prompted further research in this area, including the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives with a 4-(2-aminoethyl)morpholine (B49859) residue, which have shown activity against Leishmania amazonensis. nih.gov

Computational and Theoretical Chemistry Studies of 3 2 Fluorophenyl Morpholine Hydrochloride

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a small molecule ligand to a protein target. For analogues of 3-(2-Fluorophenyl)morpholine, such as those with different substitution patterns on the phenyl ring or morpholine (B109124) core, molecular docking has been employed to understand their interactions with various biological targets. rsc.orgnih.govresearchgate.netresearchgate.netnih.govasianpubs.org These studies typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking, providing insight into the structure-activity relationships (SAR) of the compound series. sci-hub.se However, no specific molecular docking studies detailing the binding affinity, docking scores, or protein-ligand interactions for 3-(2-Fluorophenyl)morpholine HCl have been reported.

Quantum Chemical Calculations (e.g., DFT for Electronic Structure and Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netbohrium.com Such calculations can determine optimized molecular geometry, electrostatic potential maps, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding a molecule's chemical behavior. Studies on related fluorophenyl and morpholine-containing compounds have utilized DFT to analyze conformational preferences and the influence of substituents on the electronic properties of the molecule. researchgate.netnih.gov For instance, research on 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone used DFT to determine the optimized crystal structure. researchgate.net However, specific DFT-derived data, such as total energy, dipole moment, or orbital energies for this compound, are not available in the reviewed literature.

Conformational Analysis and Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is often coupled with molecular dynamics (MD) simulations, which model the physical movements of atoms and molecules over time. nih.govnih.govaalto.fi This provides a dynamic view of ligand-protein interactions and the stability of the complex. For various heterocyclic compounds, these methods have revealed how different conformers interact with protein binding sites and how the flexibility of the molecule influences its biological activity. While general reviews on the conformational analysis of morpholine and its derivatives exist, researchgate.net specific studies detailing the conformational landscape or MD simulation trajectories for this compound have not been published.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. These models are frequently used in virtual screening to search large compound libraries for molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov The morpholine nucleus is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous bioactive compounds. sci-hub.sesci-hub.se Pharmacophore models have been developed for various classes of morpholine derivatives to identify new potential drugs. gazi.edu.tr Virtual screening campaigns have also been conducted on libraries containing fluorophenyl morpholine analogues. acs.org Despite this, no specific pharmacophore model has been developed based on this compound, nor have there been reports of its identification as a hit in virtual screening campaigns.

Predictive Computational Models for Biological Activity

Computational models, often utilizing machine learning and artificial intelligence, are developed to predict the biological activities of chemical compounds based on their structure (Quantitative Structure-Activity Relationship or QSAR). bmc-rm.orgmsu.runih.govnih.gov Programs like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of pharmacological effects and mechanisms of action for a given structure. bmc-rm.orgmsu.ru These predictive tools are valuable for prioritizing compounds for synthesis and testing. While such models have been applied to large, diverse sets of heterocyclic compounds, including some morpholine derivatives, msu.ru specific predictions of the biological activity spectrum for this compound are not publicly documented.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Methodologies for Enantiopure Compounds

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly selective methods for synthesizing enantiomerically pure compounds is a critical area of research. For derivatives of 3-phenylmorpholine (B1352888), achieving high enantiopurity is essential for elucidating structure-activity relationships and for the potential development of selective research tools.

Future research in this area could focus on several cutting-edge synthetic strategies:

Biocatalysis : The use of enzymes, such as imine reductases (IREDs), offers a highly efficient and environmentally friendly route to chiral amines and their derivatives. A biocatalytic route was successfully developed for the synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, yielding over 180 kg of the intermediate with high enantioselectivity. digitellinc.com This approach, involving screening for suitable enzymes and process optimization, could be adapted for the enantioselective synthesis of (R)- and (S)-3-(2-Fluorophenyl)morpholine.

Asymmetric Catalysis : Palladium-catalyzed carboamination reactions have been developed for the concise, asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohol precursors. nih.gov This modular approach allows for variation in the morpholine (B109124) substituents and could be applied to generate enantiopure 3-(2-Fluorophenyl)morpholine. Another strategy involves the asymmetric synthesis of (+)-morphinans via highly selective alkylation of a chiral formamidine-derivatized octahydroisoquinoline. researchgate.net

Stereoselective Multi-component Reactions : Efficient syntheses of substituted morpholines have been achieved through one-pot, three-component reactions. For instance, the reaction of 1,2-aminoalcohols, organoboronic acids, and glyoxal (B1671930) derivatives can produce a variety of 3-aryl morpholines, providing a rapid route to diverse compound libraries. researchgate.net

| Synthetic Methodology | Key Features | Potential Application for 3-(2-Fluorophenyl)morpholine | Reference |

|---|---|---|---|

| Biocatalytic Imine Reductase (IRED) | High enantioselectivity, scalable, environmentally friendly process. | Direct synthesis of (R)- or (S)-enantiomers. | digitellinc.com |

| Palladium-Catalyzed Carboamination | Modular, stereocontrolled synthesis from amino alcohols. | Access to specifically substituted enantiopure derivatives. | nih.gov |

| One-Pot Grignard/Hydrogenation | Efficient, highly stereoselective, convergent synthesis. | Synthesis of the core 3-arylmorpholine structure. | researchgate.net |

| Asymmetric [3+2] Cycloaddition | Organocatalyzed route to highly functionalized bicyclic adducts. | Creation of complex morpholine-containing scaffolds. | mdpi.com |

Exploration of Polypharmacology and Multi-target Drug Design Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex, multifactorial diseases. researchgate.net Rather than designing highly specific ligands for a single target, a multi-target approach aims to modulate several key nodes in a disease pathway simultaneously, which can lead to enhanced efficacy and a reduced likelihood of drug resistance. researchgate.netresearchgate.net

The 3-(2-Fluorophenyl)morpholine scaffold is an excellent candidate for exploration within a multi-target design framework:

Hybrid Molecule Design : This strategy involves combining two or more pharmacophores into a single molecule. researchgate.netmdpi.com Researchers have successfully created dual-acting inhibitors by fusing benzimidazole (B57391) and morpholine moieties. mdpi.com A similar approach could be used to link the 3-(2-Fluorophenyl)morpholine core with other known pharmacophores to target a desired combination of proteins, such as G-protein coupled receptors (GPCRs) or kinases.

Fragment-Based and Core-Scaffold Approaches : The morpholine ring is a common feature in many approved drugs and clinical candidates. frontiersin.org Some morpholino compounds have been shown to possess useful polypharmacology, with activity against multiple GPCRs like dopamine (B1211576) and serotonin (B10506) receptors. google.com The 3-(2-Fluorophenyl)morpholine structure can serve as a core scaffold for building libraries of compounds that are then screened against panels of targets to identify multi-target profiles. For example, compounds containing a 4-(pyrimidin-4-yl)morpholine (B7810120) core have been developed as dual PI3K/HDAC inhibitors. researchgate.net

| Multi-Target Approach | Description | Example of Morpholine Application | Reference |

|---|---|---|---|

| Hybrid Molecule Design | Connecting two or more distinct pharmacophores into a single chemical entity. | Designing dual inhibitors by combining benzimidazole and morpholine pharmacophores. | mdpi.com |

| Core Scaffold Optimization | Using a privileged structure as a base for developing ligands with multi-target activity. | Development of dual PI3K/HDAC inhibitors based on a morpholine core. | researchgate.net |

| Rational Design | Designing molecules to fit the binding sites of multiple, structurally related targets. | Creation of multi-target anti-HIV agents with a morpholine-containing thiazolidinone structure. | mdpi.com |

| Off-Target Repositioning | Exploiting the known "off-target" effects of a drug for new therapeutic indications. | Identifying compounds with activity at multiple GPCRs, such as dopamine and serotonin receptors. | google.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. astrazeneca.comnih.gov These computational tools can be powerfully applied to the 3-(2-Fluorophenyl)morpholine scaffold to explore novel chemical space and predict compound properties.

Future academic research could leverage AI/ML in the following ways:

De Novo Drug Design : Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design novel molecules from scratch. nih.govpitt.edu By training these models on datasets of known bioactive morpholine derivatives, researchers could generate new, synthetically accessible analogs of 3-(2-Fluorophenyl)morpholine with a high probability of possessing desired biological activities.

Predictive Modeling : AI/ML algorithms are adept at building models that can predict various properties of a molecule. This includes predicting drug-protein interactions to identify potential biological targets or to anticipate and mitigate off-target effects (polypharmacology). nih.gov Furthermore, ML models can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize the synthesis of compounds with more favorable drug-like characteristics.

Integration with Computational Chemistry : AI can enhance traditional computational methods. For instance, ML can be used to analyze the large datasets generated from molecular dynamics simulations, which have been used to study the binding of morpholine derivatives to their targets. mdpi.comnih.gov This synergy can provide deeper insights into the dynamic interactions between a ligand and its protein target, guiding more effective compound optimization.

| AI/ML Application | Technique | Purpose in Morpholine Derivative Research | Reference |

|---|---|---|---|

| De Novo Molecular Generation | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Automated design of novel, target-specific morpholine compounds. | nih.govpitt.edu |

| Property Prediction | Random Forest (RF), Support Vector Machines (SVM), Deep Neural Networks (DNNs) | Predicting drug-protein interactions, ADMET properties, and bioactivity. | nih.gov |

| Virtual Screening | Machine Learning-based scoring functions | Identifying promising hit compounds from large virtual libraries. | pitt.edu |

| Phenotypic-Guided Design | Morphology-Guided Molecule Generation (MGMG) | Designing molecules based on desired cellular morphology changes, without a known target. | biorxiv.org |

Studies on Advanced Delivery Systems for Research Compounds

Even a potent and selective research compound can be limited by poor bioavailability, instability, or an inability to reach its target site within an organism, such as crossing the blood-brain barrier (BBB). frontiersin.orgfrontiersin.org Research into advanced drug delivery systems (DDS) is crucial for enabling the in vivo application of small molecules like 3-(2-Fluorophenyl)morpholine HCl.

Future studies could investigate the formulation of 3-(2-Fluorophenyl)morpholine derivatives with various nanocarriers:

Nanoparticle-Based Systems : Encapsulating the compound in nanoparticles can overcome many limitations of conventional drugs. nih.gov Systems like liposomes, polymeric nanoparticles, and solid lipid nanoparticles can enhance solubility, improve stability, control the release profile, and minimize systemic toxicity. frontiersin.orgfrontiersin.org

Targeted Delivery : Nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on the surface of target cells. nih.gov This approach could be used to deliver a 3-(2-Fluorophenyl)morpholine derivative specifically to cancer cells or to inflamed neural tissues, increasing local concentration and efficacy while reducing systemic exposure. frontiersin.orgnih.gov For central nervous system applications, nanoparticles offer a promising strategy to overcome the formidable BBB. frontiersin.org

| Delivery System | Composition | Potential Benefit for a Research Compound | Reference |

|---|---|---|---|

| Liposomes | Phospholipid bilayers | Improves solubility of hydrophobic compounds, can be functionalized for targeting. | frontiersin.org |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Provides controlled, sustained release and protects the compound from degradation. | frontiersin.orgnih.gov |

| Solid Lipid Nanoparticles (SLNs) | Solid lipid core stabilized by surfactants | High stability, potential for enhanced BBB penetration. | frontiersin.org |

| Magnetic Nanoparticles | Iron oxide core | Can be guided to a target site using an external magnetic field for localized delivery. | nih.gov |

Potential as Chemical Probes for Biological Pathways

A high-quality chemical probe is an indispensable tool for dissecting biological pathways. It is a potent, selective, and cell-active small molecule that interacts with a specific protein target, allowing researchers to modulate the function of that protein and study the downstream consequences.

Developing a derivative of 3-(2-Fluorophenyl)morpholine into a chemical probe represents a significant academic application. The process would involve:

Target Identification and Validation : Identifying the specific biological target(s) of the compound through techniques like thermal shift assays, affinity chromatography, or computational prediction.

Medicinal Chemistry Optimization : Systematically modifying the structure of 3-(2-Fluorophenyl)morpholine to enhance its potency and, crucially, its selectivity for the primary target over other related proteins. The discovery of a highly potent and selective chemical probe for the kinase STK17B from a thieno[3,2-d]pyrimidine (B1254671) scaffold serves as an excellent model for this process. nih.gov